2-Chloro-4-cyanopyridine

概述

描述

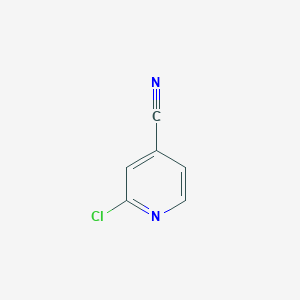

2-Chloro-4-cyanopyridine (CAS: 33252-30-1) is a heterocyclic compound with the molecular formula C₆H₃ClN₂ and a molecular weight of 138.55 g/mol . Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a cyano group (-CN) at the 4-position. This compound is primarily utilized in organic synthesis as a versatile intermediate for pharmaceuticals, agrochemicals, and functional materials .

准备方法

Chlorination of 4-Cyanopyridine N-Oxide

The most widely documented approach involves the deoxygenative chlorination of 4-cyanopyridine N-oxide using phosphorus oxychloride (POCl₃) under controlled conditions .

Low-Temperature Method

In a 1000 mL reactor, 4-cyanopyridine N-oxide (120 g) is suspended in 1,2-dichloroethane (360 mL) and treated with POCl₃ (183.6 g) at -2±2°C. Triethylamine (151.5 g) is added dropwise over 2 hours, followed by a 2-hour incubation. Concentration and aqueous workup yield 117.5 g (83% yield) of this compound as a white solid .

Key Advantages :

Limitations :

High-Temperature Method

Heating 4-cyanopyridine N-oxide (3.0 kg) in POCl₃ (9.0 L) at 80°C for 5 hours, followed by 24 hours at 100°C, produces a clear solution. Neutralization with NaOH (9.6 N) and extraction with methyl tert-butyl ether (MTBE) yield 88–89% product .

Key Advantages :

Limitations :

Phosphorus Pentachloride-Assisted Chlorination

A mixture of 4-cyanopyridine N-oxide (30 g), POCl₃ (96 mL), and PCl₅ (72 g) refluxed at 120–130°C for 6 hours yields 24% this compound alongside 30% 3-chloro isomer .

Key Advantages :

Limitations :

Nitro Group Displacement

4-Nitro-pyridine-N-oxides react with ethyl chloroformate and trimethylsilyl cyanide (TMSCN) in ethylene dichloride or acetonitrile to form 2-cyano-4-chloropyridines .

Reaction Conditions :

Key Advantages :

Limitations :

Comparative Analysis of Methods

Industrial and Environmental Considerations

-

Cost Efficiency : POCl₃-based methods dominate industrial synthesis due to reagent availability and scalability .

-

Waste Management : Neutralization of POCl₃ generates phosphate salts, requiring wastewater treatment .

-

Safety : Exothermic reactions with POCl₃ necessitate controlled addition and cooling .

Emerging Methodologies

Recent patents describe microwave-assisted chlorination to reduce reaction times (1–2 hours) and improve yields (90–92%) . Additionally, flow chemistry systems are being explored for continuous production .

Applications in Drug Synthesis

This compound serves as a precursor to kinase inhibitors (e.g., Pim-1 inhibitors) and antiviral agents . Its cyano and chloro groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

化学反应分析

Types of Reactions: 2-Chloro-4-cyanopyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common reagents include amines and thiols, and the reaction is typically carried out in the presence of a base such as sodium hydroxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Coupling Reactions: this compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Reduction: The major product is 2-chloro-4-aminopyridine.

Coupling Reactions: The products are biaryl compounds with diverse applications in pharmaceuticals and materials science.

科学研究应用

Pharmaceutical Applications

2-Chloro-4-cyanopyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of:

- Diflomotecan : An anticancer agent developed through innovative synthetic pathways that utilize this compound as a precursor. This compound has shown promise in targeting specific cancer cell lines, enhancing therapeutic efficacy while minimizing side effects .

Case Study: Synthesis of Diflomotecan

A study demonstrated the synthesis of diflomotecan from this compound through a multi-step reaction involving cyclization and functional group transformations. The resulting compound exhibited potent activity against tumor cells, showcasing the utility of this compound in drug development .

Agrochemical Applications

In agriculture, this compound is utilized as an intermediate for synthesizing various agrochemicals. Its derivatives are known to possess herbicidal and fungicidal properties.

Example: Herbicide Development

Research has indicated that derivatives of this compound can be modified to enhance their herbicidal activity. For instance, the reaction of this compound with different electrophiles has led to the development of novel herbicides that effectively control weed populations while being environmentally friendly .

Organic Synthesis

The compound is widely used in organic synthesis due to its reactive nature. It can participate in various reactions such as nucleophilic substitutions and cyclization processes.

Synthetic Pathways

-

Nucleophilic Substitution Reactions :

- This compound can react with amines to produce substituted pyridines.

- This reaction pathway is crucial for developing new pharmaceuticals and agrochemicals.

- Cyclization Reactions :

Data Table: Applications Overview

| Application Area | Specific Use | Notable Compounds/Results |

|---|---|---|

| Pharmaceuticals | Intermediate for diflomotecan | Anticancer activity |

| Agrochemicals | Herbicide development | Environmentally friendly herbicides |

| Organic Synthesis | Nucleophilic substitutions | New pharmaceutical compounds |

| Cyclization reactions | Complex heterocycles |

作用机制

The mechanism of action of 2-Chloro-4-cyanopyridine is primarily related to its role as a synthetic intermediate. It acts by participating in various chemical reactions to form biologically active compounds. These compounds then interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, inhibitors synthesized from this compound may bind to the active site of MK-2, thereby inhibiting its activity and reducing inflammation .

相似化合物的比较

Key Properties :

- Melting Point : 69–71°C

- Hazards : Classified as a skin irritant (Category 2) and eye irritant (Category 2A) .

- Synthesis: Produced via chlorination of 4-cyanopyridine IV-oxide with POCl₃, yielding 43% .

Comparison with Structurally Similar Pyridine Derivatives

Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 33252-30-1 | C₆H₃ClN₂ | 138.55 | 69–71 | Cl (C2), CN (C4) |

| 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3 | C₅HClFIN | 257.42 | Not reported | Cl (C5), F (C2), I (C4) |

| 2-Chloro-4-iodo-6-methylpyridine | 1227592-89-3 | C₆H₅ClIN | 253.47 | Not reported | Cl (C2), I (C4), CH₃ (C6) |

| 2-Chloro-4-bromopyridine | 254749-11-6 | C₅H₃BrClN | 192.45 | Not reported | Cl (C2), Br (C4) |

| 4-Cyano-2-chloropyridine | 33252-30-1 | C₆H₃ClN₂ | 138.55 | 69–71 | Cl (C2), CN (C4) |

Key Observations :

- Melting Points: this compound has a relatively low melting point (69–71°C) compared to bulkier derivatives (e.g., compounds with aryl or iodine substituents), which often exhibit higher melting points due to increased molecular symmetry and intermolecular forces .

- Substituent Effects: Halogen atoms (Cl, F, Br, I) and functional groups (-CN) significantly influence reactivity.

生物活性

2-Chloro-4-cyanopyridine is a pyridine derivative that has garnered attention due to its significant biological activities, particularly in the field of pharmacology. This compound is characterized by its ability to interact with various biological targets, leading to potential therapeutic applications, especially in cancer treatment and other diseases.

This compound is a heterocyclic compound with the molecular formula C_6H_4ClN_3. Its structure features a chlorine atom at the 2-position and a cyano group at the 4-position of the pyridine ring, which contributes to its reactivity and biological activity.

Cytotoxicity

Recent studies have demonstrated that cyanopyridine derivatives, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study evaluated several derivatives for their cytotoxicity using the MTT assay, revealing that compounds related to this compound showed promising results:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 (liver cancer) | 8.02 ± 0.38 |

| This compound | HCT-116 (colorectal cancer) | 7.15 ± 0.35 |

| This compound | MCF-7 (breast cancer) | 15.74 ± 0.78 |

| Reference Drug (5-FU) | HepG2 | 9.42 ± 0.46 |

The data indicates that this compound exhibits lower IC50 values compared to the reference drug 5-fluorouracil (5-FU), suggesting it may be more effective against certain cancer cell lines .

The mechanism through which this compound exerts its cytotoxic effects involves the inhibition of specific kinases, such as Pim-1 kinase, which plays a critical role in cell survival and proliferation. Compounds derived from this class have shown potent inhibitory activity against Pim-1 kinase, with some exhibiting IC50 values as low as 0.46 μM, indicating strong potential for therapeutic use in oncology .

Study on Cytotoxic Effects

In one notable study, researchers synthesized various cyanopyridine derivatives and tested their effects on human cancer cell lines including HepG2, MCF-7, and HCT-116. The results indicated that compounds with specific substitutions on the pyridine ring enhanced cytotoxicity significantly compared to unsubstituted variants .

Pharmacological Evaluation

Another study focused on the pharmacological evaluation of these compounds in vivo, demonstrating their ability to reduce tumor growth in murine models. The findings supported the notion that these compounds could serve as potential anti-tumor agents due to their ability to modulate key signaling pathways involved in cancer progression .

Summary of Findings

The biological activity of this compound is multifaceted:

- Cytotoxicity : Demonstrates significant cytotoxic effects against various cancer cell lines.

- Mechanism : Acts primarily through inhibition of Pim-1 kinase.

- Therapeutic Potential : Promising candidate for further development in cancer therapeutics.

常见问题

Basic Research Questions

Q. How can researchers design a synthesis route for 2-Chloro-4-cyanopyridine?

- Methodology : Utilize nucleophilic substitution on pyridine derivatives. For example, chlorination at the 2-position can be achieved using POCl₃ under reflux, followed by cyanation at the 4-position using CuCN in DMF at 120°C .

- Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) .

- IR Spectroscopy : Confirm C≡N stretch (~2220 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peak (m/z 138.55) and fragmentation patterns .

Q. How to optimize solvent selection for reactions involving this compound?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing transition states. For redox reactions, use THF or MeOH with LiAlH₄/NaBH₄ .

- Data-driven approach : Compare reaction yields in different solvents using DOE (Design of Experiments) to identify optimal conditions.

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactive sites in this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate electron density maps .

- Localize electrophilic/nucleophilic regions via Fukui indices or electrostatic potential (ESP) surfaces .

- Validation : Compare computational results with experimental reactivity (e.g., regioselectivity in substitution reactions).

Q. What strategies resolve contradictions between experimental and calculated vibrational frequencies?

- Methodology : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to harmonic frequencies from DFT to align with experimental IR data .

- Case study : If calculated C≡N stretch deviates by >20 cm⁻¹, re-optimize geometry with dispersion corrections (e.g., D3BJ) or higher-level theory (e.g., QCISD) .

Q. How to analyze competing reaction pathways in this compound derivatization?

- Methodology :

- Perform kinetic studies (e.g., variable-temperature NMR) to determine activation parameters (ΔH‡, ΔS‡).

- Use DFT to model transition states and compare Gibbs free energy barriers for alternative pathways .

- Example : Compare energy barriers for nucleophilic attack at C-2 vs. C-6 positions under different pH conditions.

Q. What are best practices for validating purity in synthetic batches?

- Methodology :

- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

- Troubleshooting : If purity <95%, recrystallize from ethanol/water or employ preparative HPLC.

Q. Methodological Resources

属性

IUPAC Name |

2-chloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBTPFMCTXCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340938 | |

| Record name | 2-Chloro-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-30-1 | |

| Record name | 2-Chloro-4-cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-pyridinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S8C7U4ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。